Imidazo[1,2-a]pyridin-2-ylacetonitril
Übersicht
Beschreibung
Imidazo[1,2-a]pyridin-2-ylacetonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its significant role in medicinal chemistry and material science due to its unique structural and chemical properties .
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of multicomponent reactions where various reactants are combined in a single reaction vessel to form the desired product.
Condensation Reactions: Another approach is through condensation reactions, where the imidazole and pyridine rings are formed simultaneously.
Oxidative Coupling: This method involves the coupling of different precursors in the presence of an oxidizing agent to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods:
Transition Metal Catalysis: Industrial production often employs transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.
Microwave-Assisted Synthesis: This modern technique uses microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher efficiency.
Types of Reactions:
Reduction: This compound can also be reduced under specific conditions to form various derivatives.
Substitution: It is prone to substitution reactions, where different substituents can be introduced into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metals such as palladium and copper are often used as catalysts in these reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridin-2-ylacetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridin-2-ylacetonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of functional groups.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities and applications.
Imidazo[4,5-b]pyridine: Known for its distinct pharmacological properties.
Uniqueness:
Biologische Aktivität
Imidazo[1,2-a]pyridin-2-ylacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by case studies and research findings.
Synthesis and Structural Characteristics
Imidazo[1,2-a]pyridin-2-ylacetonitrile is synthesized through various methods, including the Knoevenagel condensation reaction. This involves the reaction of aldehydes with arylacetonitriles, leading to the formation of hybrid derivatives that exhibit enhanced biological properties. The structural framework of imidazo[1,2-a]pyridine is crucial for its interaction with biological targets.
Biological Activities
1. Antitumor Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antitumor activity. For instance, a study by Farag et al. reported that certain derivatives showed significant in vitro activity against the MCF-7 breast cancer cell line, indicating potential for development as anticancer agents .
2. Anthelmintic Properties
A notable study focused on the anthelmintic activity of imidazo[1,2-a]pyridine-based compounds against Haemonchus contortus, a parasitic nematode affecting livestock. The most effective compound displayed paralysis in larvae at concentrations as low as 31.25 µM . This indicates a promising avenue for veterinary medicine.
3. Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies showed that these compounds can modulate leukocyte functions and reduce inflammation induced by zymosan in animal models .
4. Antifungal Activity
The antifungal potential of imidazo[1,2-a]pyridinyl-arylacrylonitriles has been explored against various Candida species. These compounds were found to possess considerable antifungal activity, highlighting their potential in treating fungal infections resistant to conventional therapies .
The biological activities of imidazo[1,2-a]pyridin-2-ylacetonitrile are attributed to its ability to interact with specific biological targets:
- Antitumor Mechanism : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
- Anthelmintic Mechanism : The action against Haemonchus contortus involves targeting cholinergic receptors, leading to paralysis and eventual death of the parasite .
- Anti-inflammatory Mechanism : The modulation of cytokine release and inhibition of leukocyte migration are key processes through which these compounds exert their anti-inflammatory effects .
Case Study 1: Antitumor Activity
A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antitumor efficacy against MCF-7 cells. Results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM for the most active compounds .
Case Study 2: Anthelmintic Activity
In another investigation, compound 5e was tested using the Larval Paralysis Test (LPT) against H. contortus. The electrophysiological measurements confirmed its antagonist effect on cholinergic receptors, showcasing its potential as an anthelmintic agent .
Eigenschaften
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHNWWRSSGXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344016 | |
Record name | Imidazo[1,2-a]pyridin-2-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-77-0 | |
Record name | Imidazo[1,2-a]pyridin-2-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.